4-乙基苯基 4-乙基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

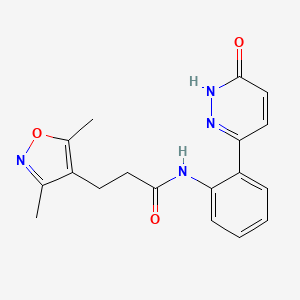

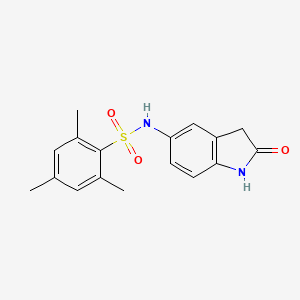

“4-Ethylphenyl 4-ethylbenzenecarboxylate” is a chemical compound with the molecular formula C17H18O2 . It is also known as "Benzoic acid, 4-ethyl-, 4-ethylphenyl ester" .

Synthesis Analysis

The synthesis of “4-Ethylphenyl 4-ethylbenzenecarboxylate” can be achieved from 4-Ethylphenol and carbon monoxide .

Molecular Structure Analysis

The molecular structure of “4-Ethylphenyl 4-ethylbenzenecarboxylate” consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 254.32 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylphenyl 4-ethylbenzenecarboxylate” are not explicitly mentioned in the search results .

科学研究应用

Application 1: Photodynamic Antimicrobial Therapy

Specific Scientific Field

Pharmaceuticals and Medicinal Chemistry

Comprehensive Summary of the Application

TEtPP has been developed as a novel treatment to mitigate the impact of microbial resistance. It has been assessed as a potential agent for antibacterial photodynamic therapy .

Methods of Application or Experimental Procedures

TEtPP was synthesized with a reaction yield close to 50%. It exhibited excellent photophysical properties, which were correlated with the assayed antimicrobial activity .

Results or Outcomes

TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

Application 2: Treatment of Ischemic Heart Disease and Cerebral Palsy

Comprehensive Summary of the Application

Cationic derivatives of TEtPP have been predicted to have potential use as drugs for the treatment of ischemic heart disease and cerebral palsy .

Methods of Application or Experimental Procedures

The cationic porphyrins were synthesized and their potential use as drugs was predicted based on their chemical properties .

Results or Outcomes

While the specific results or outcomes were not detailed in the source, the prediction of their potential use in treating ischemic heart disease and cerebral palsy is a promising development .

Application 3: Electrocatalytic Reduction of Oxygen

Specific Scientific Field

Electrochemistry

Comprehensive Summary of the Application

TEtPP has been integrated with mesoporous carbon nitride (MCN) to create a composite material (CoTMPP@MCN) used for the electrocatalytic reduction of oxygen .

Methods of Application or Experimental Procedures

MCN is synthesized using a mesoporous silica material (MCM-41) as a sacrificial template. TEtPP, which consists of methoxy groups as the electron-rich center, is integrated with MCN without any further heat treatment .

Results or Outcomes

The resulting composite material (CoTMPP@MCN) is used for the electrocatalytic reduction of oxygen .

安全和危害

未来方向

Research on 4-Ethylphenol, a related compound, suggests that it may have implications for neurological health, particularly in relation to autism . Future research should focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol .

属性

IUPAC Name |

(4-ethylphenyl) 4-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYBYRMCNLYRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenyl 4-ethylbenzenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)

![1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2629825.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)